(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chemical compound that features an azido group, a tert-butyl(dimethyl)silyl ether, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable precursor using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling azides, and employing purification techniques such as chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Scientific Research Applications
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the presence of the azido group.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl(dimethyl)silyl ether serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Azido-2-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with slight variations in the protecting group.
(2S)-3-Azido-2-{[trimethylsilyl]oxy}propan-1-ol: Uses a different silyl protecting group.
(2S)-3-Azido-2-{[triisopropylsilyl]oxy}propan-1-ol: Another variant with a bulkier silyl group.
Uniqueness
The uniqueness of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol lies in its combination of functional groups, which allows for versatile applications in synthesis and research. The tert-butyl(dimethyl)silyl group provides stability and protection, while the azido group offers reactivity for further functionalization.
Properties
CAS No. |
663938-65-6 |
---|---|
Molecular Formula |
C9H21N3O2Si |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
(2S)-3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
ORXFTSMRFKTEFA-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CN=[N+]=[N-])CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.